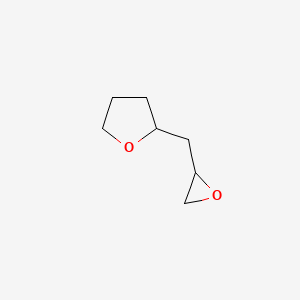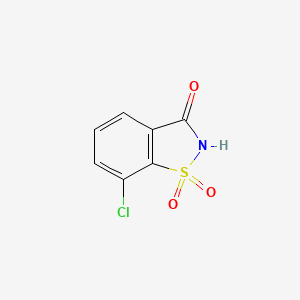
3-(4-formylphenoxy)Benzonitrile
Overview
Description
3-(4-formylphenoxy)Benzonitrile, also known as FPBN, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. FPBN is a versatile compound that can be synthesized through various methods and has been shown to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 3-(4-formylphenoxy)Benzonitrile involves its ability to interact with reactive oxygen species and inhibit protein tyrosine phosphatases. 3-(4-formylphenoxy)Benzonitrile can form adducts with reactive oxygen species, leading to the formation of fluorescent compounds that can be detected and quantified. The inhibition of protein tyrosine phosphatases by 3-(4-formylphenoxy)Benzonitrile leads to the modulation of several cellular signaling pathways, which can have downstream effects on cellular processes such as proliferation and differentiation.
Biochemical and Physiological Effects:
3-(4-formylphenoxy)Benzonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. 3-(4-formylphenoxy)Benzonitrile has also been shown to modulate immune responses, making it a potential candidate for the treatment of autoimmune diseases. Furthermore, 3-(4-formylphenoxy)Benzonitrile has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
3-(4-formylphenoxy)Benzonitrile has several advantages for lab experiments, including its fluorescent properties, which allow for easy detection and quantification. It is also a versatile compound that can be used for a range of applications, including labeling and inhibition studies. However, there are also limitations to the use of 3-(4-formylphenoxy)Benzonitrile in lab experiments. For example, it can be toxic to cells at high concentrations, and its effects on cellular processes can be complex and difficult to interpret.
Future Directions
There are several future directions for research on 3-(4-formylphenoxy)Benzonitrile. One area of interest is the development of 3-(4-formylphenoxy)Benzonitrile-based therapies for cancer and autoimmune diseases. Another area of interest is the exploration of 3-(4-formylphenoxy)Benzonitrile's potential as a neuroprotective agent. Additionally, there is potential for the development of new methods for the synthesis of 3-(4-formylphenoxy)Benzonitrile, which could lead to improved yields and purity of the final product. Overall, 3-(4-formylphenoxy)Benzonitrile is a promising compound with a range of potential applications in scientific research.
Scientific Research Applications
3-(4-formylphenoxy)Benzonitrile has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species in biological systems. 3-(4-formylphenoxy)Benzonitrile has also been used as a labeling agent for proteins and peptides, allowing for the visualization and tracking of these molecules in live cells. Furthermore, 3-(4-formylphenoxy)Benzonitrile has been shown to be an effective inhibitor of protein tyrosine phosphatases, which are important enzymes involved in several cellular signaling pathways.
properties
IUPAC Name |
3-(4-formylphenoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-9-12-2-1-3-14(8-12)17-13-6-4-11(10-16)5-7-13/h1-8,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFCACSYPRATBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90531090 | |
| Record name | 3-(4-Formylphenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-formylphenoxy)Benzonitrile | |
CAS RN |
90208-22-3 | |
| Record name | 3-(4-Formylphenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine](/img/structure/B3388963.png)

![2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B3388970.png)






